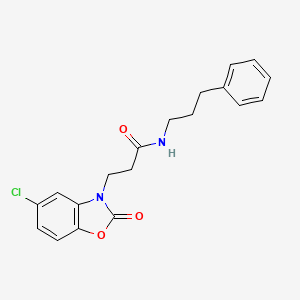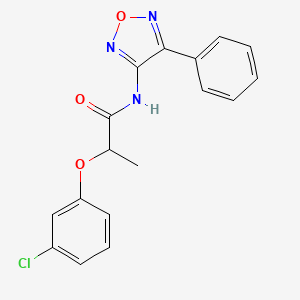
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide, commonly known as chlorobenzoxazole (CBOX), is a small molecule that is used in various scientific research applications. It is a heterocyclic compound with a molecular weight of 261.77 g/mol and a melting point of 105-106°C. CBOX has been used in the synthesis of various compounds and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been used in various scientific research applications. It has been used in the synthesis of other compounds, such as 3-amino-5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole, which has potential applications in drug discovery. It has also been used in the synthesis of small molecules with potential therapeutic applications. In addition, 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been used in the synthesis of organic dyes and as a reagent in organic chemistry.
作用機序
The mechanism of action of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide is not well understood. However, it is believed to interact with enzymes and other proteins in the body, resulting in various biochemical and physiological effects. It is also believed to interact with cell membranes and other cellular components, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect. It has also been found to have an anti-tumor effect and to inhibit the growth of certain cancer cells. In addition, it has been found to have an antioxidant effect and to reduce the levels of certain inflammatory markers in the body.
実験室実験の利点と制限
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is generally available commercially. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. It has a relatively short shelf life and can be toxic if not handled properly. In addition, its effects on living organisms can vary depending on the dose and the organism.
将来の方向性
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has many potential applications in scientific research. It could be used in the synthesis of new compounds with potential therapeutic applications, as well as in the development of new dyes and other organic compounds. It could also be used in the development of new drugs and in the study of biochemical and physiological processes. In addition, further research could be done to better understand the mechanism of action of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide and to develop new methods of synthesis.
合成法
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide can be synthesized from 5-chloro-2-hydroxybenzaldehyde and 3-phenylpropionitrile. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is carried out in an organic solvent, such as ethanol. The product is then isolated by extraction with a suitable solvent and purified by crystallization. The yield of the reaction is generally good and the reaction time is relatively short.
特性
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-8-9-17-16(13-15)22(19(24)25-17)12-10-18(23)21-11-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTUMMITMAAKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)
![N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6417475.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B6417479.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6417484.png)
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417496.png)
![8-{2-[(3-methoxyphenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417502.png)
![8-(3-methoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417504.png)


![N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6417529.png)
![4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417552.png)
![2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417559.png)
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417560.png)